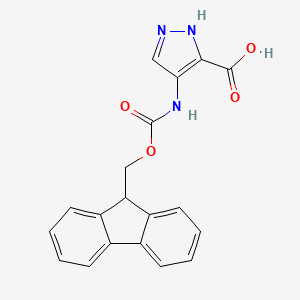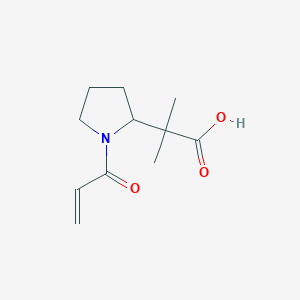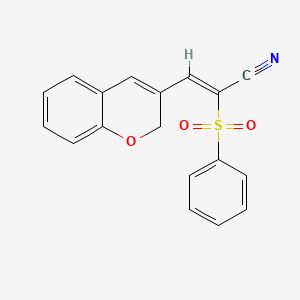![molecular formula C9H9BrN2O B2774543 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1524992-94-6](/img/structure/B2774543.png)
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1524992-94-6 . It has a molecular weight of 241.09 . The IUPAC name for this compound is 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridines with α-bromoketones . This method is reportedly fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis
The InChI code for “6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction resulted in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .科学的研究の応用
Antiviral Research
Imidazo[1,2-a]pyridines, including derivatives like 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine, have shown promising antiviral properties . They are explored for their potential to inhibit viral replication and are considered in the development of new antiviral drugs .
Antiulcer Medication Development
This class of compounds has been investigated for their antiulcer activity . The research focuses on their ability to modulate gastric acid secretion and protect the stomach lining, which is crucial in developing treatments for ulcerative conditions .
Antibacterial Agents
The antibacterial properties of imidazo[1,2-a]pyridines make them candidates for creating new antibacterial agents. They are particularly valuable in the fight against drug-resistant bacterial strains .
Anticancer Therapeutics
Research into the anticancer applications of imidazo[1,2-a]pyridines is significant. These compounds can act as cyclin-dependent kinase (CDK) inhibitors , which play a role in controlling cell cycle progression, making them relevant in cancer treatment strategies .
Antifungal Applications
The antifungal activity of imidazo[1,2-a]pyridines is another area of interest. They are studied for their efficacy in inhibiting fungal growth, which is essential for treating fungal infections .
Antituberculosis (TB) Drug Discovery
Imidazo[1,2-a]pyridine analogues, including the compound , have been recognized for their activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). They are part of a critical review of anti-TB compounds, discussing their development based on structure–activity relationships and mode-of-action .
作用機序
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.
Biochemical Pathways
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may lead to the death or growth inhibition of bacteria.
Action Environment
The storage temperature for a similar compound, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is suggested to be 2-8°c , indicating that temperature could be an important environmental factor affecting the stability of these compounds.
特性
IUPAC Name |
6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCELFRFQFVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2774460.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)



![N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride](/img/structure/B2774468.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2774469.png)





![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)